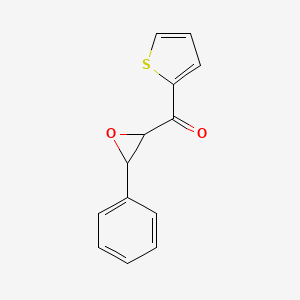
4-Acetyl-2,2-dimethyloxolan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-2,2-dimethyloxolan-3-one is an organic compound with the molecular formula C8H12O3 It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,2-dimethyloxolan-3-one typically involves the reaction of 2,2-dimethyl-1,3-propanediol with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction mixture is then heated to promote the formation of the oxolane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions: 4-Acetyl-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxolane derivatives.
科学研究应用
4-Acetyl-2,2-dimethyloxolan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 4-Acetyl-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the oxolane ring provides stability and rigidity to the molecule. These interactions can influence various biochemical pathways and processes, making the compound valuable in research and development.
相似化合物的比较
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of 4-Acetyl-2,2-dimethyloxolan-3-one.
Acetyl derivatives: Compounds with acetyl groups that exhibit similar reactivity.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both acetyl and oxolane functionalities. This combination imparts distinct chemical properties and reactivity, making it a versatile compound in various applications.
属性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
4-acetyl-2,2-dimethyloxolan-3-one |
InChI |
InChI=1S/C8H12O3/c1-5(9)6-4-11-8(2,3)7(6)10/h6H,4H2,1-3H3 |
InChI 键 |
ISKOADONTARURN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1COC(C1=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


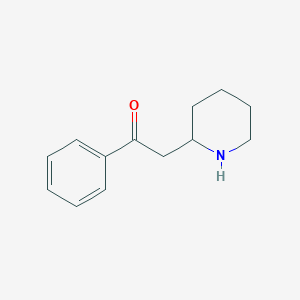


![1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B15240039.png)
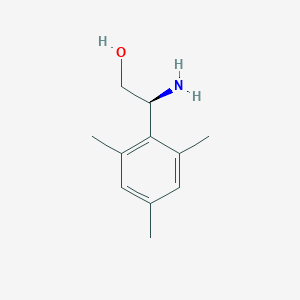
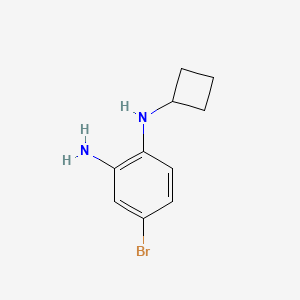
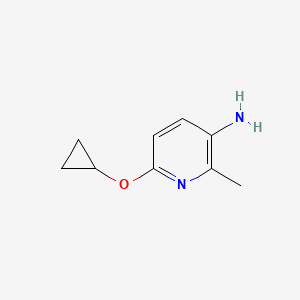

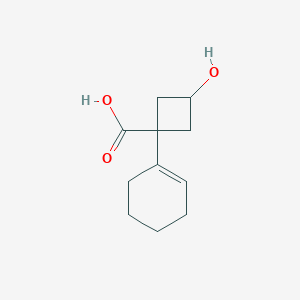
![4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B15240079.png)
![1-[2-(dimethylamino)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15240093.png)

![Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one](/img/no-structure.png)
